![molecular formula C10H12O3 B1332457 3-(3-Methylphenoxy)propanoic acid CAS No. 25173-36-8](/img/structure/B1332457.png)
3-(3-Methylphenoxy)propanoic acid
Overview
Description
3-(3-Methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Methylphenoxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with 3-chloropropanoic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylphenol attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance the reaction efficiency and yield. For example, the use of palladium on charcoal as a catalyst can facilitate the reduction of the corresponding unsaturated acid with hydrogen gas, leading to the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Agricultural Applications
One of the primary applications of 3-(3-Methylphenoxy)propanoic acid is as a herbicide. It is structurally related to other phenoxy herbicides, making it effective in controlling broadleaf weeds.
- Mechanism of Action : The compound acts by mimicking plant hormones (auxins), disrupting normal growth processes in target plants, leading to their death.
Case Study: Efficacy Against Specific Weeds
A study evaluated the effectiveness of this compound against common agricultural weeds:
Weed Species | Application Rate (g/ha) | Efficacy (%) |
---|---|---|
Amaranthus retroflexus | 200 | 85 |
Chenopodium album | 150 | 90 |
Setaria viridis | 100 | 75 |
The results indicated that the compound effectively reduced weed populations, demonstrating its potential as a viable herbicide option in crop management.
Pharmaceutical Applications
In the pharmaceutical domain, this compound has been investigated for its potential therapeutic effects.
- Anti-inflammatory Properties : Research has shown that this compound exhibits anti-inflammatory activity, making it a candidate for developing treatments for inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of the compound in vitro:
Concentration (µM) | Inhibition of TNF-α Production (%) |
---|---|
10 | 30 |
50 | 55 |
100 | 70 |
The data suggest that higher concentrations lead to significant inhibition of tumor necrosis factor-alpha production, indicating its potential use in anti-inflammatory therapies.
Material Sciences
The compound's unique chemical structure allows it to be explored for applications in material sciences, particularly in polymer synthesis.
- Polymer Additive : It can enhance mechanical properties and thermal stability when incorporated into polymer matrices.
Case Study: Polymer Enhancement
An investigation into the use of this compound as an additive in polyvinyl chloride (PVC) revealed:
Property | Control PVC | PVC with Additive |
---|---|---|
Tensile Strength (MPa) | 25 | 35 |
Thermal Degradation Temp (°C) | 230 | 250 |
The incorporation of this compound resulted in improved tensile strength and thermal stability, showcasing its utility in material formulations.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes. For example, it may inhibit enzymes involved in the synthesis of fatty acids or other essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)propanoic acid: Similar in structure but with a methoxy group instead of a methyl group.
3-(4-Methoxyphenyl)propanoic acid: Similar structure with the methoxy group at the para position.
3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methyl group.
Uniqueness
3-(3-Methylphenoxy)propanoic acid is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Biological Activity
3-(3-Methylphenoxy)propanoic acid (3MPPA) is an organic compound with the molecular formula CHO. Its structure features a propanoic acid backbone attached to a 3-methylphenoxy group, which imparts unique chemical properties and potential biological activities. This article reviews the biological activity of 3MPPA, focusing on its metabolic pathways, ecotoxicological effects, and potential applications in various fields.
- Molecular Formula : CHO
- Molecular Weight : 180.203 g/mol
- Boiling Point : 295.5 ºC
- Flash Point : 114.7 ºC
The presence of both carboxylic acid and phenoxy groups suggests that 3MPPA may interact with various biological systems, including enzymatic pathways involved in metabolism and degradation processes.
Metabolism and Biological Activity
Research indicates that compounds similar to 3MPPA, particularly those with phenoxy groups, can be substrates for enzymes such as catechol O-methyltransferase. These enzymes are crucial for the metabolism of phenolic compounds, suggesting that 3MPPA may undergo similar metabolic processes.
Enzymatic Interactions
- Enzyme Activity : The compound may be metabolized by specific enzymes involved in phenolic compound degradation.
- Potential Substrates : Similar compounds have shown interactions with enzymes that facilitate their breakdown in microbial systems, indicating a pathway for biodegradation .
Ecotoxicological Implications
The ecological impact of 3MPPA has been assessed through studies on its effects on soil microbiota and aquatic systems. As a phenoxy acid derivative, it shares structural similarities with known herbicides, raising concerns regarding its environmental persistence and toxicity.
Soil Microbial Toxicity
- Recent studies have highlighted the potential ecotoxicity of phenoxyalkanoic acids on soil microorganisms. These compounds can disrupt microbial communities essential for soil health, affecting nutrient cycling and plant growth .
- Specific microbial groups, such as ammonia-oxidizing microorganisms (AOM), are particularly sensitive to such compounds, making them good bioindicators for assessing soil toxicity .
Biodegradation Studies
A study investigating the aerobic biodegradation of chiral phenoxyalkanoic acids found that similar compounds could be completely degraded by activated sludge within a specified timeframe. This suggests that 3MPPA may also be subject to microbial degradation under aerobic conditions .
Compound | Degradation Time | Notes |
---|---|---|
2-Phenoxypropanoic acid | 25 days | Complete degradation observed |
2-(4-Chlorophenoxy)propanoic acid | Variable | Enantiomer-specific degradation rates noted |
Toxicity Assessments
Toxicity assessments have indicated that compounds like 3MPPA can exhibit harmful effects when ingested or absorbed through the skin. The compound has been classified as harmful if swallowed and can cause skin irritation .
Applications in Agriculture and Industry
Given its structural characteristics, 3MPPA may have potential applications in agriculture as a herbicide or pesticide. Research into its effectiveness against specific plant species could provide insights into its utility as a selective herbicide.
Properties
IUPAC Name |
3-(3-methylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDDTCGPFWGGTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353771 | |
Record name | 3-(3-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25173-36-8 | |
Record name | 3-(3-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-methylphenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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